Methyl 3-indoleglyoxylate
CAS No.: 18372-22-0
Cat. No.: VC20750472
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18372-22-0 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3 |
Standard InChI Key | VFIJGAWYVXDYLK-UHFFFAOYSA-N |
SMILES | COC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Canonical SMILES | COC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Overview of Methyl 3-indoleglyoxylate
Methyl 3-indoleglyoxylate, also known as methyl 2-(indol-3-yl)-2-oxoacetate, is a chemical compound with the molecular formula
and a molecular weight of 203.19 g/mol. It is an indole derivative with a glyoxylate ester group at the 3-position of the indole ring. The compound is characterized by its indole structure, a bicyclic system featuring a benzene ring fused to a pyrrole ring.
Synthesis of Methyl 3-indoleglyoxylate
Methyl 3-indoleglyoxylate can be synthesized through different methods. A common method involves the reaction of indole-3-carboxaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine.
One specific synthesis detailed in the literature involves adding 2 (0.31 g, 1.5 mmol) to stirred diethyl ether (80 ml) cooled in an ice-water bath, and stirring the solution for 30 min. MeOH (1.83 ml, 45 mmol) is added to the solution. The mixture is stirred in an ice bath for 30 min, then brought to room temperature and stirred. After standing for 14 h, the mixture is concentrated and purified by column chromatography (silica gel 60N, CHCl3:MeOH = 10:1) to yield the desired product 4 as a reddish-brown powder (0.02 g, 6.6% yield, mp 222°C) .
Reactivity
The glyoxylate ester group influences the compound's reactivity in N-alkylation reactions. 3-Indoleglyoxylyl chloride, a related compound, exhibits lasting chemiluminescence (CL) characteristics . Under appropriate conditions, the CL emission reaches a maximum within 10 min after the addition of
in the presence of NaOH, and the intensity is retained for 25 min. One of the final products via the CL reaction of 3-indoleglyoxylyl chloride is indole-3-carboxylic acid .
Applications and Biological Activity
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Antibacterial Activity: Indolylquinazolinones, synthesized using indole derivatives, have shown antibacterial activity against Staphylococcus aureus and MRSA strains .
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Antiproliferative Activities: Some synthesized compounds displayed significant antiproliferative activities against tested cancer cell lines. Indolylquinazolinones showed a preferential suppression of the growth of rapidly dividing A549 cells compared to slower-growing fibroblasts of non-tumor etiology .
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Intestinal Immune Response: Gut microbiota-derived indole-3-carboxylate influences mucosal immunity and intestinal integrity . Indole-3-propionic acid (I3P) administration improves occludin, ZO-1, and MUC-2 and reduces the expression of LPS-induced inflammatory factors .
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Anticancer Activity: Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have been tested against human HCT-116 and MCF-7 cell lines, exhibiting antiproliferative activity .
Spectroscopic Data
The structure of methyl 3-indoleglyoxylate has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and MS. 1H-NMR data in
shows a characteristic singlet at 3.88 ppm .
Related Compounds
3-Indoleglyoxylic acid is an organic compound with the molecular formula
and is a derivative of indole. It is known to exert effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
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